molecular formula C14H15ClFNO3S2 B2364656 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034257-49-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2364656
CAS RN: 2034257-49-1
M. Wt: 363.85
InChI Key: ASZOZCAVRCTGQX-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group, a 5-chlorothiophen-2-yl group, a 4-fluoro-2-methylbenzene group, and a methoxyethyl group. These functional groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility, while the 5-chlorothiophen-2-yl and 4-fluoro-2-methylbenzene groups could increase its lipophilicity .

Scientific Research Applications

Fluorescent Probes for Metal Ions

A study by Kimber et al. (2003) described the synthesis of analogs related to Zinquin ester, a specific fluorophore for Zn(II), indicating the potential use of similar compounds in developing fluorescent probes for detecting metal ions in biological systems. The synthesized compounds exhibited changes in their ultraviolet/visible spectra upon the addition of Zn(II), suggesting their application in fluorescent tagging and detection of metal ions in various research contexts (Kimber et al., 2003).

COX-2 Inhibitors for Therapeutic Applications

Hashimoto et al. (2002) synthesized a series of sulfonamide derivatives and evaluated their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. The introduction of a fluorine atom in these molecules preserved COX-2 potency and increased COX-1/COX-2 selectivity, highlighting the therapeutic potential of such compounds in treating inflammatory diseases (Hashimoto et al., 2002).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, which included a compound structurally similar to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluoro-2-methylbenzenesulfonamide. These compounds showed promising results in protecting iron surfaces from corrosion, indicating their potential application in materials science and engineering to enhance the durability of metal structures (Kaya et al., 2016).

Electrophilic Fluorinating Agents

Yasui et al. (2011) developed a novel electrophilic fluorinating reagent that improves enantioselectivity in the fluorination of organic compounds. This research demonstrates the utility of such sulfonamide derivatives in synthetic organic chemistry, particularly in introducing fluorine atoms into molecules with high stereochemical control (Yasui et al., 2011).

Crystal Structure Analysis

Rodrigues et al. (2015) explored the crystal structures of sulfonamide compounds, revealing the influence of molecular interactions on the formation of different crystal architectures. This research provides insights into the structural properties of sulfonamide derivatives, which is essential for understanding their reactivity and interactions in various chemical contexts (Rodrigues et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are the Coagulation factor X and Prothrombin . These proteins play a crucial role in the blood clotting process, where they catalyze the conversion of prothrombin to thrombin, a key enzyme in coagulation.

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting Factor X and Prothrombin, the compound can disrupt this cascade, potentially leading to a reduction in clot formation .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets. By inhibiting Factor X and Prothrombin, the compound can potentially reduce the formation of blood clots, which could have implications for conditions such as thrombosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially affect the compound’s action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and potential development as a pharmaceutical agent .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-fluoro-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO3S2/c1-9-7-10(16)3-5-13(9)22(18,19)17-8-11(20-2)12-4-6-14(15)21-12/h3-7,11,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZOZCAVRCTGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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